ethyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate
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Overview
Description
Ethyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoate ester linked to a pyrazole ring, which is further substituted with a hydroxy and methoxy group on the phenyl ring. The presence of these functional groups imparts distinct chemical properties, making it a subject of study in organic chemistry, materials science, and medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds have been studied for their interaction with various cellular targets, particularly in the context of organic light-emitting diodes (oleds) and organic solar cells (oscs) .
Mode of Action
It’s known that the compound and its complexes with various metal ions have been theoretically studied for their properties in oleds and oscs . The compound’s interaction with its targets likely involves electronic effects, given its use in these applications .
Biochemical Pathways
Given its theoretical study in the context of oleds and oscs, it’s plausible that the compound may influence electron transfer rates and charge transport .
Result of Action
It’s known that the compound and its complexes with various metal ions can enhance both the charge transport and luminescence properties, making them better precursors in the electronic industry .
Action Environment
It’s known that the compound’s properties can be tuned for better performance through complexation with transition metals such as pt2+ .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Substitution on the phenyl ring: The hydroxy and methoxy groups can be introduced via electrophilic aromatic substitution reactions.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) due to its charge transport and luminescence properties
Comparison with Similar Compounds
Ethyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate can be compared with similar compounds such as:
Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate: This compound also features a benzoate ester and a hydroxy-methoxy substituted phenyl ring but differs in the presence of a methyleneamino linkage instead of a pyrazole ring.
Ethyl 4-((3-(2-hydroxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate: Similar structure but lacks the methoxy group on the phenyl ring, which may affect its chemical properties and reactivity.
These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.
Properties
IUPAC Name |
ethyl 4-[[5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c1-3-25-19(23)12-4-6-13(7-5-12)26-17-11-20-21-18(17)15-9-8-14(24-2)10-16(15)22/h4-11,22H,3H2,1-2H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZVRQCBYSWNKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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